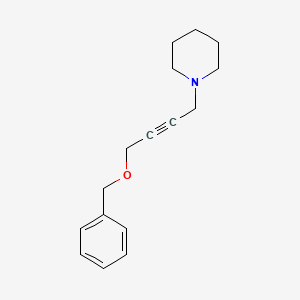

Piperidine, 1-(4-(benzyloxy)-2-butynyl)-

CAS No.: 6062-16-4

Cat. No.: VC18974339

Molecular Formula: C16H21NO

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6062-16-4 |

|---|---|

| Molecular Formula | C16H21NO |

| Molecular Weight | 243.34 g/mol |

| IUPAC Name | 1-(4-phenylmethoxybut-2-ynyl)piperidine |

| Standard InChI | InChI=1S/C16H21NO/c1-3-9-16(10-4-1)15-18-14-8-7-13-17-11-5-2-6-12-17/h1,3-4,9-10H,2,5-6,11-15H2 |

| Standard InChI Key | TZFNYGOXMIZWJC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CC#CCOCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Piperidine, 1-(4-(benzyloxy)-2-butynyl)- features a six-membered piperidine ring (C<sub>5</sub>H<sub>11</sub>N) attached to a 4-(benzyloxy)-2-butynyl side chain. The benzyloxy group (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>O–) introduces aromaticity and lipophilicity, while the alkyne moiety (C≡C) provides a site for click chemistry or cycloaddition reactions . The molecule’s stereoelectronic properties are influenced by the electron-rich piperidine nitrogen and the electron-withdrawing benzyloxy group, creating a polarized system amenable to nucleophilic and electrophilic attacks.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>16</sub>H<sub>21</sub>NO | |

| Molecular Weight | 243.34 g/mol | |

| SMILES | C1CCN(CC1)CC#CCOCC2=CC=CC=C2 | |

| InChIKey | TZFNYGOXMIZWJC-UHFFFAOYSA-N | |

| Predicted CCS (Ų) [M+H]+ | 162.8 |

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies predict distinct signals for the piperidine protons (δ 1.4–2.8 ppm) and benzyloxy aromatic protons (δ 7.2–7.4 ppm). Density functional theory (DFT) calculations suggest a chair conformation for the piperidine ring, minimizing steric clashes with the butynyl chain . The alkyne’s linear geometry (sp-hybridization) and bond length (~1.20 Å) facilitate regioselective reactions, such as Huisgen cycloadditions.

Synthetic Methodologies and Optimization

Multi-Step Synthesis

The compound is typically synthesized via a three-step sequence:

Alternative Routes

A biomimetic approach inspired by piperidine alkaloid biosynthesis employs a vinylogous Mannich reaction (VMR) to construct the piperidine core . Using 1,3-bis(trimethylsilyl) enol ether and an imine precursor, this method achieves enantioselectivity (up to 95% ee) but requires chiral auxiliaries .

Table 2: Comparative Synthetic Approaches

| Method | Yield (%) | Selectivity | Key Reagents |

|---|---|---|---|

| Alkylation-Oxidation | 65 | Moderate | KMnO<sub>4</sub>, Pd/C |

| Vinylogous Mannich | 78 | High (95% ee) | Chiral Brønsted acid |

Applications in Organic Synthesis

Building Block for Heterocycles

The alkyne moiety undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful in agrochemicals and polymers. For example, reacting the compound with benzyl azide produces a 1,2,3-triazole derivative in 82% yield.

Catalytic Functionalization

Palladium-mediated Sonogashira coupling installs aryl groups at the alkyne terminus, enabling access to conjugated systems for optoelectronic materials. The benzyloxy group acts as a directing group in C–H activation reactions, facilitating regioselective functionalization .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (≤65%) and tedious purification steps. Flow chemistry could address scalability issues, while enzymatic desymmetrization may improve stereocontrol .

Unexplored Biological Targets

The compound’s FAAH and tubulin binding potential warrants in vitro assays. Hybrid derivatives incorporating triazole or quinoline moieties may enhance bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume